molecular formula C24H25N5O4 B3303399 N-(4-methoxyphenyl)-6-oxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,6-dihydropyridazine-3-carboxamide CAS No. 920391-63-5

N-(4-methoxyphenyl)-6-oxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B3303399
CAS No.: 920391-63-5
M. Wt: 447.5 g/mol
InChI Key: MCTUMHISWQFGTC-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-6-oxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,6-dihydropyridazine-3-carboxamide is a synthetic small molecule featuring a dihydropyridazine core substituted with a 4-methoxyphenyl carboxamide group and a 4-phenylpiperazine ethyl side chain. The dihydropyridazine scaffold is less commonly explored than its dihydropyridine counterparts but shares structural similarities that may confer unique pharmacological properties. The 4-methoxyphenyl group may enhance metabolic stability and membrane permeability compared to unsubstituted phenyl derivatives .

Properties

IUPAC Name

N-(4-methoxyphenyl)-6-oxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4/c1-33-20-9-7-18(8-10-20)25-24(32)21-11-12-22(30)29(26-21)17-23(31)28-15-13-27(14-16-28)19-5-3-2-4-6-19/h2-12H,13-17H2,1H3,(H,25,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTUMHISWQFGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-6-oxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,6-dihydropyridazine-3-carboxamide typically involves multiple stepsThe reaction conditions often include the use of solvents like methanol or ethanol, and catalysts such as sodium cyanoborohydride for reductive amination .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent reaction controls ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-6-oxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety or the methoxyphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-methoxyphenyl)-6-oxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-6-oxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are involved in cancer cell proliferation and angiogenesis . The compound binds to these receptors, blocking their signaling pathways and thereby inhibiting tumor growth.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Analogues

The compound’s uniqueness lies in its hybrid structure, combining a dihydropyridazine backbone with a 4-phenylpiperazine side chain. Below is a comparative analysis with structurally related compounds from published studies:

Compound Core Structure Substituents Molecular Weight Key Functional Groups
Target Compound 1,6-Dihydropyridazine 4-Methoxyphenyl carboxamide; 4-phenylpiperazine ethyl 452.47 g/mol Carboxamide, ketone, piperazine
4-Hydroxy-N-[(methoxyimino)methyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide 1,6-Dihydropyridazine Phenyl; methoxyiminomethyl 288.26 g/mol Hydroxy, carboxamide, ketone
AZ331: 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-DHP 1,4-Dihydropyridine (DHP) 2-Methoxyphenyl; thioether-linked 4-methoxyphenyl; furyl; cyano ~500 g/mol (est.) Thioether, cyano, ketone, methoxy
AZ257: 6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-DHP 1,4-Dihydropyridine (DHP) 4-Bromophenyl thioether; 2-methoxyphenyl; furyl; cyano ~550 g/mol (est.) Bromophenyl, thioether, cyano

Pharmacological Implications

  • Dihydropyridazine vs. Dihydropyridines are well-characterized as calcium channel blockers, but the dihydropyridazine scaffold may shift activity toward other targets, such as kinases or phosphodiesterases .
  • Role of 4-Phenylpiperazine : The 4-phenylpiperazine group is associated with affinity for serotonin (5-HT₁A/5-HT₂) and dopamine D₂ receptors, suggesting CNS applications . This contrasts with AZ331/AZ257, where thioether and bromophenyl groups likely enhance lipid solubility and prolong half-life .
  • Methoxy Substitution : The 4-methoxyphenyl group in the target compound may reduce oxidative metabolism compared to unsubstituted phenyl analogs, improving bioavailability .

Research Findings and Hypotheses

Metabolic Stability

The 4-methoxyphenyl carboxamide and piperazine moieties in the target compound are predicted to confer resistance to cytochrome P450-mediated oxidation, a common metabolic pathway for aryl groups. This contrasts with AZ257’s bromophenyl group, which may undergo debromination or glutathione conjugation .

Receptor Binding Profiling (Theoretical)

  • Serotonin Receptors : The 4-phenylpiperazine group may act as a pharmacophore for 5-HT₁A receptor antagonism, as seen in trazodone analogs .
  • Kinase Inhibition : The dihydropyridazine core could mimic ATP-binding motifs in kinases, similar to imatinib’s pyridine scaffold.

Solubility and Bioavailability

The target compound’s molecular weight (452.47 g/mol) and logP (estimated >3) suggest moderate solubility in lipid membranes, comparable to AZ331/AZ256. However, the piperazine group may improve aqueous solubility at physiological pH due to its basic nitrogen .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxyphenyl)-6-oxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,6-dihydropyridazine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-methoxyphenyl)-6-oxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,6-dihydropyridazine-3-carboxamide

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